4-[3-[1-[3-(4-carbamimidoylphenoxy)propyl]piperidin-4-yl]propoxy]benzenecarboximidamide
Description
4-[3-[1-[3-(4-Carbamimidoylphenoxy)propyl]piperidin-4-yl]propoxy]benzenecarboximidamide (IUPAC name), also referred to as T-2307 or ATI-2307, is an investigational aromatic diamidine compound developed by Fujifilm Toyama Chemical Co., Ltd. . Structurally, it features a bis-amidine core linked via a propoxy spacer and a piperidinyl group, distinguishing it from other diamidines. Phase I clinical trials (NCT02289599) were completed in 2015, demonstrating preliminary safety .
Properties
IUPAC Name |
4-[3-[1-[3-(4-carbamimidoylphenoxy)propyl]piperidin-4-yl]propoxy]benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O2/c26-24(27)20-4-8-22(9-5-20)31-17-1-3-19-12-15-30(16-13-19)14-2-18-32-23-10-6-21(7-11-23)25(28)29/h4-11,19H,1-3,12-18H2,(H3,26,27)(H3,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNDLEJVAIBADY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCCOC2=CC=C(C=C2)C(=N)N)CCCOC3=CC=C(C=C3)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236297 | |
| Record name | T-2307 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873546-31-7 | |
| Record name | T-2307 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873546317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | T-2307 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-{1-[3-(4-carbamimidoylphenoxy)propyl]piperidin-4-yl}propoxy)benzene-1-carboximidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | T-2307 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMD55NSA1F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of T-2307 involves multiple steps, starting with the preparation of the arylamidine core structure. The synthetic route typically includes the following steps:
Formation of the Arylamidine Core: The arylamidine core is synthesized through a series of reactions involving aromatic substitution and amidine formation.
Functionalization: The core structure is then functionalized with various substituents to enhance its antifungal activity.
Purification: The final compound is purified using techniques such as recrystallization and chromatography to obtain a high-purity product.
Industrial production methods for T-2307 are designed to optimize yield and purity while minimizing production costs. These methods often involve large-scale synthesis using automated reactors and continuous flow processes .
Chemical Reactions Analysis
T-2307 undergoes several types of chemical reactions, including:
Oxidation: T-2307 can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: T-2307 can participate in substitution reactions, where specific functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- Recent studies have indicated that compounds similar to 4-[3-[1-[3-(4-carbamimidoylphenoxy)propyl]piperidin-4-yl]propoxy]benzenecarboximidamide exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .
-
Neuroprotective Effects
- The compound's piperidine structure is associated with neuroprotective properties. Research suggests that derivatives of this compound can enhance neuronal survival under oxidative stress conditions, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's .
- Anti-inflammatory Activity
Drug Development
The unique chemical structure of this compound positions it as a candidate for further drug development. Its ability to interact with specific biological targets makes it a subject of interest for developing new therapies for:
- Cancer : Targeting specific cancer pathways.
- Neurological Disorders : Providing neuroprotection and enhancing cognitive function.
- Chronic Inflammatory Diseases : Reducing inflammation and associated symptoms.
Case Studies
- Cytotoxicity in Cancer Models
-
Neuroprotection Against Oxidative Stress
- In vitro studies have shown that derivatives can protect neuronal cells from oxidative damage induced by hydrogen peroxide, suggesting a mechanism involving antioxidant activity and modulation of apoptosis pathways . This indicates the compound's potential utility in neurodegenerative disease models.
Mechanism of Action
T-2307 exerts its effects by selectively disrupting mitochondrial function in yeast cells. It is taken up by the cells through a specific polyamine transporter and accumulates in the mitochondria. Once inside, T-2307 inhibits respiratory chain complexes III and IV, leading to a collapse of the mitochondrial membrane potential and a decrease in intracellular ATP levels . This disruption of mitochondrial function ultimately results in cell death .
Comparison with Similar Compounds
Structural and Functional Comparisons
T-2307 vs. Propamidine
- Structure :
- Activity :
T-2307 vs. Pentamidine
- Structure: T-2307: Substituted piperidinyl-propoxy linker enhances lipophilicity and mitochondrial targeting.
- Activity: T-2307: Fungal-specific mitochondrial activity; minimal cross-resistance with existing antifungals .
T-2307 vs. Pafuramidine (DB289)
- Structure :
- Activity: T-2307: Active in its parent form; avoids prodrug-related toxicity (e.g., renal/hepatic issues seen with pafuramidine) . Pafuramidine: Discontinued due to delayed toxicity in clinical trials despite efficacy in trypanosomiasis .
Comparative Data Table
Key Research Findings
- T-2307 :
- Pentamidine: Limited antifungal use due to IC50 values >10 µg/mL against most fungi and dose-dependent nephrotoxicity .
- Pafuramidine :
- Failed in Phase III trials due to delayed hepatotoxicity despite potent anti-protozoal activity .
Biological Activity
4-[3-[1-[3-(4-carbamimidoylphenoxy)propyl]piperidin-4-yl]propoxy]benzenecarboximidamide, also known as T-2307, is a novel arylamidine compound that has garnered attention for its unique biological activity, particularly in the context of mitochondrial function. This article explores its mechanisms of action, biochemical pathways, and relevant research findings.
Target of Action
T-2307 primarily targets the mitochondrial respiratory chain complexes in yeast cells. It accumulates within these cells through a specific polyamine transporter, leading to significant alterations in mitochondrial function .
Mode of Action
The compound disrupts the mitochondrial membrane potential by inhibiting respiratory chain complexes III and IV. This inhibition results in a decreased flow of electrons within the electron transport chain, ultimately leading to reduced intracellular ATP levels in yeast cells .
Biochemical Pathways
The action of T-2307 is selective for yeast cells, showing minimal effects on mammalian cells. The biochemical properties include interactions with various enzymes and proteins, which are crucial for its activity. Specifically, it has been shown to disrupt mitochondrial function selectively by collapsing the mitochondrial membrane potential .
Pharmacokinetics
T-2307 is transported into yeast cells via a high-affinity spermine and spermidine carrier, regulated by Agp2. This selective accumulation is essential for its effectiveness as an inhibitor of mitochondrial respiration .
Cellular Effects
In laboratory settings, T-2307 has demonstrated a gradual disruption of mitochondrial function over time. The compound's accumulation leads to observable changes in cellular metabolism and energy production .
Case Studies
Recent studies have highlighted the efficacy of T-2307 in various experimental models:
- Yeast Models : In Saccharomyces cerevisiae, T-2307 treatment resulted in decreased ATP levels and increased reactive oxygen species (ROS), indicating oxidative stress due to compromised mitochondrial integrity.
- Pathogen Interaction : The compound has also been tested against Candida albicans, where it showed potential antifungal activity by targeting mitochondrial functions critical for the pathogen's survival .
Comparative Analysis
The following table summarizes key biochemical properties and effects observed in studies involving T-2307:
| Parameter | Observation |
|---|---|
| Molecular Formula | C25H35N5O2 |
| Target Complexes | Respiratory chain complexes III & IV |
| Effect on ATP Production | Decreased ATP levels |
| Cell Type Specificity | Selective for yeast over mammalian cells |
| Transport Mechanism | High-affinity spermine/spermidine carrier |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
